molecular formula C17H15N3O3S B2630132 N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851978-14-8

N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No. B2630132
M. Wt: 341.39
InChI Key: NCQDKSXGONJCIX-UHFFFAOYSA-N
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Description

“N’-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a compound that has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The title compound was synthesized with a yield of 65%. The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions, including acetylation and nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has been characterized using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis Approaches

N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide and its derivatives are synthesized through various methods. Notably, ultrasonic mediated N-alkylation, ring expansion, and hydrazinolysis are utilized to create novel biologically active compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These methods are favored for their efficiency and the ability to introduce a range of substituents to the core structure (Zia-ur-Rehman et al., 2009). Similarly, microwave-assisted synthesis is used to produce 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, providing a rapid and efficient method for creating compounds with significant anti-microbial activities (Ahmad et al., 2011).

Biological Applications

These synthesized compounds exhibit a range of biological activities. The 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides show antibacterial and DPPH radical scavenging activities, indicating their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009). On the other hand, N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides exhibit in vitro Type II diabetes inhibitory activity and antimicrobial properties, showcasing their potential in medical applications (Mor et al., 2022). Similarly, compounds with lipophilicity, like N-methyl analogues, demonstrate higher anti-bacterial activities, underlining the significance of chemical structure in determining biological activity (Ahmad et al., 2011).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-5-4-8-14-15(10)18-17(24-14)20-19-16(21)13-9-22-11-6-2-3-7-12(11)23-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQDKSXGONJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

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